Product packaging for Benzyl 4-cyanopiperidine-1-carboxylate(Cat. No.:CAS No. 161609-84-3)

Benzyl 4-cyanopiperidine-1-carboxylate

Cat. No.: B069898
CAS No.: 161609-84-3
M. Wt: 244.29 g/mol
InChI Key: UGKXZMBTBFELAS-UHFFFAOYSA-N
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Description

Benzyl 4-cyanopiperidine-1-carboxylate is a versatile and high-value chemical building block extensively employed in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a privileged scaffold in pharmacology, which is functionalized at the 1-position with a benzyloxycarbonyl (Cbz) protecting group and at the 4-position with a nitrile (cyano) group. The primary research value of this molecule lies in its role as a key synthetic intermediate for the construction of more complex bioactive molecules. The Cbz group is a cornerstone in organic synthesis, allowing for the protection of the secondary amine, thus enabling selective functionalization at other sites on the piperidine ring. The electron-withdrawing nitrile group serves as a versatile chemical handle; it can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in various cycloaddition reactions to form heterocyclic systems. This makes this compound an indispensable precursor in the synthesis of compound libraries targeting a wide range of therapeutic areas, particularly in the development of central nervous system (CNS) agents, kinase inhibitors, and protease inhibitors. Its well-defined structure and reactivity facilitate the rational design of novel pharmacophores, aiding researchers in establishing crucial structure-activity relationships (SAR).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B069898 Benzyl 4-cyanopiperidine-1-carboxylate CAS No. 161609-84-3

Properties

IUPAC Name

benzyl 4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKXZMBTBFELAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936566
Record name Benzyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161609-84-3
Record name Benzyl 4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161609-84-3
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Synthetic Methodologies and Reaction Pathways for Benzyl 4 Cyanopiperidine 1 Carboxylate

Established Synthetic Routes to Benzyl (B1604629) 4-cyanopiperidine-1-carboxylate

The most direct methods for the synthesis of benzyl 4-cyanopiperidine-1-carboxylate begin with precursors that already contain the 4-cyanopiperidine (B19701) core structure.

Synthesis via Benzyl Chloroformate and 4-Cyanopiperidine

A primary and straightforward method for the preparation of this compound involves the direct N-acylation of 4-cyanopiperidine with benzyl chloroformate. This reaction, a type of Schotten-Baumann reaction, is widely employed for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine. wikipedia.orgchembk.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. A variety of solvents can be used, with dichloromethane (B109758) and dimethyl sulfoxide (B87167) being common choices. chembk.com

The reaction proceeds by the nucleophilic attack of the secondary amine of the 4-cyanopiperidine on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the desired carbamate (B1207046).

Reaction Scheme: 4-Cyanopiperidine + Benzyl Chloroformate → this compound

Interactive Data Table: Synthesis via Benzyl Chloroformate and 4-Cyanopiperidine

Reactant 1 Reactant 2 Solvent Base Key Conditions Reference
4-Cyanopiperidine Benzyl Chloroformate Anhydrous Dimethyl Sulfoxide (DMSO) Not specified, but required Stirring at room temperature, followed by precipitation in ice water chembk.com

Alternative Synthetic Approaches Utilizing Piperidine (B6355638) Precursors

Alternative synthetic strategies often involve multi-step sequences starting from more readily available or differently functionalized piperidine precursors.

A common starting material for piperidine synthesis is 4-cyanopiperidine hydrochloride. un.org The synthesis of this compound from this salt is a slight variation of the method described in 2.1.1. It necessitates the in-situ neutralization of the hydrochloride salt to liberate the free 4-cyanopiperidine base. An organic or inorganic base, such as triethylamine (B128534), sodium carbonate, or sodium hydroxide, is added to the reaction mixture to facilitate this. nih.gov Once the free amine is generated, it reacts with benzyl chloroformate as previously described.

Reaction Scheme: 4-Cyanopiperidine HCl + Base → 4-Cyanopiperidine 4-Cyanopiperidine + Benzyl Chloroformate → this compound

Interactive Data Table: Derivatization from 4-cyanopiperidine hydrochloride

Reactant 1 Reactant 2 Base Solvent Key Conditions Reference

An alternative pathway to this compound starts from 1-Cbz-4-piperidone, a commercially available and versatile intermediate. chembk.comchemicalbook.comcaymanchem.com This approach requires the conversion of the ketone functional group at the C4 position into a cyano group. Several methods can be employed for this transformation.

One common strategy is a two-step process involving the formation of an oxime followed by its dehydration. 1-Cbz-4-piperidone is first reacted with hydroxylamine (B1172632) to form the corresponding oxime. The oxime is then treated with a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to yield the nitrile. echemi.com

Another approach is the Strecker synthesis, which involves the reaction of the ketone with a cyanide source (e.g., potassium cyanide) and an amine. A modified Strecker-type reaction on 1-benzyl-4-piperidone (a close analog) has been reported, yielding an α-aminonitrile which can be a precursor to the desired product. researchgate.net A direct conversion can also be envisioned by reacting 1-Cbz-4-piperidone with a cyanide source like trimethylsilyl (B98337) cyanide under Lewis acid catalysis to form a cyanohydrin, which would then require further chemical manipulation to remove the hydroxyl group.

Reaction Scheme (via Oxime): 1-Cbz-4-piperidone + Hydroxylamine → 1-Cbz-4-piperidone oxime 1-Cbz-4-piperidone oxime + Dehydrating Agent → this compound

Interactive Data Table: Synthesis from 1-Cbz-4-piperidone

Starting Material Intermediate Key Reagents Key Conditions Reference
1-Cbz-4-piperidone 1-Cbz-4-piperidone oxime Hydroxylamine hydrochloride, Base Formation of oxime General method
1-Cbz-4-piperidone oxime This compound Phosphorus oxychloride, Triethylamine Dehydration of oxime echemi.com (analogous)

The synthesis can also be achieved starting from tert-butyl 4-cyanopiperidine-1-carboxylate (Boc-4-cyanopiperidine), which is a commonly used building block. chemicalbook.comprepchem.comnih.gov This method involves a deprotection-reprotection sequence. First, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid. organic-chemistry.orgresearchgate.net This step yields 4-cyanopiperidine, usually as a salt. The resulting amine salt is then neutralized and reprotected with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl chloroformate in the presence of a base, as detailed in section 2.1.2.1.

This approach is particularly useful when modifications to other parts of a molecule are incompatible with the conditions required for Cbz group introduction, allowing for the use of the more versatile Boc protecting group in earlier steps.

Reaction Scheme: tert-Butyl 4-cyanopiperidine-1-carboxylate + Acid → 4-Cyanopiperidine (salt) 4-Cyanopiperidine (salt) + Base + Benzyl Chloroformate → this compound

Interactive Data Table: Synthesis from tert-butyl 4-cyanopiperidine-1-carboxylate

Step Starting Material Reagents Product Key Conditions Reference
1 (Deprotection) tert-Butyl 4-cyanopiperidine-1-carboxylate Trifluoroacetic Acid (TFA) or HCl 4-Cyanopiperidine salt Anhydrous conditions, room temperature organic-chemistry.orgresearchgate.net

Stereoselective Synthesis and Enantiomeric Control in Piperidine Architectures

While this compound itself is an achiral molecule, the piperidine ring is a prevalent scaffold in a vast number of chiral natural products and pharmaceuticals. Therefore, the development of stereoselective methods for the synthesis of substituted piperidines is of paramount importance in medicinal and synthetic organic chemistry. rsc.orgelectronicsandbooks.comajchem-a.comnih.gov Enantiomeric control allows for the synthesis of specific stereoisomers, which is crucial as different enantiomers of a drug can have vastly different biological activities.

Several key strategies have been developed to achieve stereocontrol in the synthesis of piperidine architectures:

Substrate-Controlled Synthesis: This approach utilizes starting materials from the "chiral pool," such as amino acids or carbohydrates, which possess inherent stereocenters. The chirality of the starting material is then used to direct the stereochemical outcome of subsequent reactions that form the piperidine ring.

Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the substrate. This auxiliary directs the stereochemistry of a subsequent reaction and is then removed. Phenylglycinol-derived lactams, for example, have been used to synthesize enantiomerically enriched piperidine alkaloids.

Reagent-Controlled Synthesis: This strategy employs chiral reagents to induce stereoselectivity. An example is the use of a chiral base for asymmetric deprotonation, followed by reaction with an electrophile.

Catalyst-Controlled Synthesis: This is one of the most powerful and efficient methods, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Key examples include:

Asymmetric Hydrogenation: The reduction of substituted pyridines or tetrahydropyridines using chiral transition metal catalysts (e.g., based on rhodium or iridium) can produce highly enantioenriched piperidines. snnu.edu.cn

Asymmetric Cyclization Reactions: Various catalytic asymmetric cyclization reactions, such as intramolecular aza-Michael additions, have been developed to construct the piperidine ring with high stereocontrol. rsc.org

Domino/Cascade Reactions: Organocatalyzed domino reactions can create multiple stereocenters in a single step with high enantioselectivity, leading to polysubstituted piperidines.

These methodologies provide access to a wide array of stereochemically defined piperidine derivatives, which are essential for the discovery and development of new therapeutic agents. acs.orgresearchgate.netwhiterose.ac.uk

Asymmetric Approaches to Substituted Piperidines

The asymmetric synthesis of substituted piperidines is a critical area of research, aiming to produce enantiomerically pure compounds that are often essential for pharmacological activity. A variety of methodologies have been established to achieve high levels of stereocontrol.

One effective strategy involves the use of chiral starting materials, often derived from the chiral pool, such as amino acids. electronicsandbooks.com This approach provides a reliable way to introduce stereocenters that can direct the formation of the piperidine ring. Another powerful method is the use of chiral catalysts in reactions such as asymmetric hydrogenation, which can convert prochiral precursors into chiral piperidine derivatives with high enantioselectivity. researchgate.net

Recent advancements have focused on catalytic asymmetric methods that offer greater flexibility and efficiency. For instance, Rh-catalyzed asymmetric reductive Heck reactions have been employed to synthesize 3-substituted piperidines from pyridine (B92270) precursors. snnu.edu.cn This method involves a three-step process of partial reduction, asymmetric carbometalation, and a final reduction to yield enantioenriched piperidines. snnu.edu.cn Additionally, one-pot synthesis methods have been developed, such as the condensation of nitroalkenes, amines, and enones, which can produce substituted piperidines with excellent diastereoselectivity. acs.org In some cases, exocyclic stereochemistry from a chiral amine can be used to induce 100% chirality in the final piperidine product. acs.org

Other notable asymmetric approaches include:

Ring-closing metathesis followed by selective dihydroxylation. researchgate.net

Iodocyclization of unsaturated tosylamides. organic-chemistry.org

Radical cyclization of aza-bromooctenoates. organic-chemistry.org

These diverse strategies highlight the ongoing efforts to develop versatile and highly stereoselective routes to substituted piperidines.

Asymmetric Strategy Key Transformation Precursors Notable Features
Chiral Pool SynthesisUtilization of existing chiralityAmino acidsReliable introduction of stereocenters electronicsandbooks.com
Catalytic Asymmetric HydrogenationReduction of pyridinium (B92312) saltsSubstituted N-benzylpyridinium saltsHigh enantioselectivity (up to 99.3:0.7 er) researchgate.net
Rh-catalyzed Asymmetric Reductive Heck ReactionCarbometalation of dihydropyridinesPyridine, boronic acidsAccess to a wide variety of enantioenriched 3-piperidines snnu.edu.cn
One-Pot CondensationNitroalkene, amine, and enone condensationNitroalkenes, chiral amines, enonesExcellent yields and diastereoselectivity; exocyclic chirality induction acs.org
Ring-Closing MetathesisOlefin metathesis followed by dihydroxylationHomoallylic carbamatesSynthesis of polyhydroxylated piperidines researchgate.net

Chiral Auxiliary Strategies and Organocatalysis in Cyanopiperidine Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereocenter is established, the auxiliary can be removed and potentially recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis and has been applied to the formation of piperidine rings. For instance, chiral imines derived from (R)-glyceraldehyde acetonide have been used to synthesize new pyrrolidine-based organocatalysts, which in turn can be used to catalyze reactions for piperidine synthesis. beilstein-journals.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, complementing metal-based catalysts and biocatalysts. nih.govnih.gov Chiral guanidines and their derivatives, for example, have been employed as potent organocatalysts due to their strong basicity and hydrogen-bonding capabilities. rsc.org In the context of piperidine synthesis, organocatalysts can be used in reactions like the Michael addition of aldehydes to nitroolefins to generate chiral intermediates. beilstein-journals.org

While direct organocatalytic methods for the synthesis of this compound are not extensively detailed in the provided search results, the principles of these methodologies are applicable. For example, a chiral organocatalyst could be used to facilitate an enantioselective Strecker-type reaction on a piperidone precursor to introduce the cyano group stereoselectively. The combination of a quinoline (B57606) organocatalyst with a co-catalyst like trifluoroacetic acid has been shown to produce enantiomerically enriched protected piperidines. nih.gov This highlights the potential for organocatalysis to control stereochemistry in cyanopiperidine synthesis.

Methodology Description Application in Piperidine Synthesis
Chiral AuxiliariesTemporarily attached chiral groups to direct stereoselective reactions. sigmaaldrich.comControl of stereochemistry during the formation or derivatization of the piperidine ring. electronicsandbooks.com
OrganocatalysisUse of small, chiral organic molecules to catalyze asymmetric reactions. nih.govnih.govEnantioselective Michael additions, aza-Michael reactions, and cycloadditions to form chiral piperidine precursors. beilstein-journals.orgnih.gov

Enantioselective Formation of Related Cyanopiperidine Derivatives

The enantioselective synthesis of piperidine derivatives is a major focus in organic synthesis due to their biological importance. snnu.edu.cnresearchgate.net While the direct enantioselective synthesis of this compound is not explicitly detailed, various methods for related structures provide a clear blueprint for how such a synthesis could be achieved.

A key strategy is the asymmetric hydrogenation of prochiral pyridinium salts. researchgate.net This method has been successfully used to produce enantioenriched α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity. researchgate.net Another approach involves the use of chiral catalysts in cycloaddition reactions. For example, a quinine-derived organocatalyst has been used in the remote (3+2)-cycloaddition to 4-(alk-1-en-1-yl)-3-cyanocoumarins, demonstrating the ability to control stereochemistry in complex systems containing a cyano group. nih.gov

Furthermore, electrochemical methods have been developed for the α-cyanation of secondary piperidines. nih.govnih.gov While these methods may not be inherently enantioselective, they can be combined with chiral mediators or subsequent resolution steps to obtain enantiomerically pure cyanopiperidines. The use of 9-azabicyclononane N-oxyl (ABNO) as a catalytic mediator in electrochemical cyanation allows for broad functional group tolerance, which is advantageous in complex syntheses. nih.govnih.gov

The synthesis of enantioenriched 2-substituted piperidines has been extensively reviewed, with asymmetric synthesis, kinetic resolution, and chiral pool synthesis being the main strategies. researchgate.net These principles can be extrapolated to the synthesis of chiral 4-cyanopiperidines. For instance, a racemic mixture of a 4-cyanopiperidine derivative could be resolved using enzymatic methods or by forming diastereomeric salts with a chiral resolving agent.

Reaction Mechanisms Associated with this compound Formation and Transformation

The synthesis and subsequent reactions of this compound involve several fundamental reaction mechanisms, including nucleophilic substitution, carbonyl chemistry, and the use of protecting groups.

Nucleophilic Substitution Reactions in Piperidine Ring Systems

Nucleophilic substitution is a key reaction for the functionalization of the piperidine ring. In the synthesis of piperidine derivatives, intramolecular nucleophilic substitution is often employed in cyclization steps to form the ring itself. nih.gov Once the ring is formed, further substitutions can introduce or modify substituents.

For example, 2-substituted piperidines can be prepared via nucleophilic substitution on activated piperidine derivatives. Lewis acids can activate 2-alkoxypiperidines to generate acyliminium cations, which then react with various carbon nucleophiles. acs.org Metal triflates have been shown to be effective catalysts for stereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates. acs.org

In the context of 4-substituted piperidines, nucleophilic substitution can be used to introduce the cyano group. For instance, a suitable leaving group at the 4-position of a protected piperidine ring, such as a tosylate or a halide, can be displaced by a cyanide nucleophile in a classic SN2 reaction. The stereochemical outcome of such reactions is dependent on the reaction conditions and the nature of the substrate.

Carbonyl Chemistry and Cyanation Reactions

The introduction of the cyano group often involves carbonyl chemistry. A common route to α-aminonitriles, such as 4-cyanopiperidine derivatives, is through a Strecker-type synthesis or the cyanation of an imine or iminium ion. In the case of piperidines, an N-protected piperidin-4-one can serve as a key precursor. The ketone can be converted to a cyanohydrin, which can then be transformed into the desired 4-cyanopiperidine. researchgate.net

Alternatively, the piperidin-4-one can be reacted with an amine to form an enamine or an iminium ion, which is then subjected to cyanation. The use of trimethylsilyl cyanide (TMSCN) is a common method for introducing the cyano group in these reactions. nih.gov Electrochemical methods have also been developed for the α-cyanation of secondary piperidines, where an oxoammonium species promotes the dehydrogenation of the piperidine to a cyclic imine, which is then trapped by a cyanide nucleophile. nih.govnih.gov

The cyanation reaction itself can be catalyzed by various means, and the choice of cyanide source is important for safety and reactivity. While toxic reagents like HCN are effective, less hazardous alternatives such as K4[Fe(CN)6] or Zn(CN)2 are often preferred in modern synthesis. researchgate.netorganic-chemistry.org

Cyanation Method Precursor Cyanide Source Key Intermediate
Strecker SynthesisPiperidin-4-oneKCN/NH4Clα-aminonitrile
Cyanohydrin FormationPiperidin-4-oneHCN or TMSCNCyanohydrin
Iminium Ion CyanationPiperidin-4-oneTMSCNIminium ion
Electrochemical OxidationSecondary piperidineTMSCNCyclic imine nih.govnih.gov

Protective Group Chemistry: Carbobenzyloxy (Cbz) Group Implementation and Removal

Protecting groups are essential in organic synthesis to mask reactive functional groups and prevent unwanted side reactions. ontosight.ainumberanalytics.com The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines, including the nitrogen atom of the piperidine ring. total-synthesis.com

Implementation: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine or sodium carbonate. total-synthesis.comchegg.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate, leading to the formation of a stable carbamate. total-synthesis.com

Removal: A key advantage of the Cbz group is its stability to a range of conditions, including basic and mildly acidic environments, making it orthogonal to other protecting groups like Boc. total-synthesis.com The most common method for Cbz deprotection is hydrogenolysis. total-synthesis.com This involves reacting the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). commonorganicchemistry.com The reaction mechanism involves the reductive cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com

This selective removal under neutral conditions makes the Cbz group particularly valuable in the synthesis of complex molecules where other functional groups might be sensitive to acidic or basic cleavage conditions. numberanalytics.com

Applications of Benzyl 4 Cyanopiperidine 1 Carboxylate in Advanced Organic Synthesis

Building Block for Complex Nitrogen Heterocycles

The inherent reactivity of the nitrile group, coupled with the stability of the benzyl (B1604629) carbamate (B1207046) protecting group, allows for selective transformations at the C4 position of the piperidine (B6355638) ring, paving the way for the synthesis of a multitude of complex nitrogen heterocycles.

Synthesis of Functionalized Piperidine Compounds

The strategic manipulation of the cyano group in Benzyl 4-cyanopiperidine-1-carboxylate provides a direct route to a variety of functionalized piperidine compounds. Two of the most common and synthetically useful transformations are the reduction of the nitrile to a primary amine and its hydrolysis to a carboxylic acid.

Reduction to 4-(Aminomethyl)piperidine Derivatives: The catalytic hydrogenation or reduction with hydride reagents of this compound affords the corresponding benzyl 4-(aminomethyl)piperidine-1-carboxylate. This transformation is pivotal as it introduces a primary amino group, a key functional handle for further elaboration, such as amide bond formation or alkylation, leading to a diverse range of N-substituted piperidines.

Hydrolysis to 4-Carboxypiperidine Derivatives: Acidic or basic hydrolysis of the nitrile functionality yields benzyl 4-carboxypiperidine-1-carboxylate. The resulting carboxylic acid is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives, expanding the repertoire of accessible functionalized piperidines.

These fundamental transformations are summarized in the table below:

Starting MaterialReagents and ConditionsProductFunctional Group Transformation
This compoundH₂, Pd/C or LiAlH₄Benzyl 4-(aminomethyl)piperidine-1-carboxylateNitrile to Primary Amine
This compoundH₂SO₄, H₂O, heatBenzyl 4-carboxypiperidine-1-carboxylateNitrile to Carboxylic Acid

Precursor for Variously Substituted Piperidine Derivatives

Beyond simple reduction and hydrolysis, the nitrile group of this compound can be converted into other valuable functional groups, significantly broadening its utility as a precursor for variously substituted piperidine derivatives.

One notable transformation is the conversion of the nitrile to a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide, such as sodium azide, often in the presence of a Lewis acid. nih.gov The resulting 4-(1H-tetrazol-5-yl)piperidine derivatives are of particular interest in medicinal chemistry, as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. nih.gov

The synthesis of these derivatives is highlighted below:

Derivative ClassSynthetic TransformationKey ReagentsResulting Functional Group
4-(Aminomethyl)piperidinesNitrile ReductionH₂, Catalyst (e.g., Pd/C); LiAlH₄Primary Amine
4-CarboxypiperidinesNitrile HydrolysisH⁺ or OH⁻, H₂OCarboxylic Acid
4-(Tetrazol-5-yl)piperidines[3+2] CycloadditionNaN₃, Lewis AcidTetrazole Ring

Integration into Multicomponent Reactions for Scaffold Construction

While this compound itself is not a typical component in multicomponent reactions (MCRs), its derivatives, namely the corresponding aldehyde and amine, are key substrates for powerful MCRs like the Ugi and Passerini reactions. nih.govwikipedia.org This positions this compound as a crucial precursor for generating the necessary building blocks for these complexity-generating transformations.

The reduction of the nitrile group to an amine provides N-protected 4-aminopiperidine (B84694) derivatives, which can serve as the amine component in the Ugi four-component reaction (Ugi-4CR). nih.gov The Ugi reaction combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acylamino amide, rapidly generating molecular diversity from simple starting materials. nih.gov

Conversely, reduction of the nitrile to the aldehyde, N-benzyl-4-formylpiperidine, furnishes the carbonyl component for the Passerini three-component reaction (Passerini-3CR). wikipedia.org The Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org

Role in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The functionalized piperidine scaffolds derived from this compound are prevalent in a wide range of biologically active molecules and serve as key intermediates in medicinal chemistry research.

Intermediate in Medicinal Chemistry Research

The versatility of this compound has been leveraged in the synthesis of various classes of enzyme inhibitors.

Protein Kinase B (Akt) Inhibitors: The N-Boc analogue, tert-butyl 4-cyanopiperidine-1-carboxylate, is a reactant in the synthesis of protein kinase B inhibitors. chemicalbook.com

Janus Kinase (JAK) Inhibitors: The piperidine scaffold is a key structural motif in several Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer. mdpi.comnih.gov this compound can serve as a precursor to the functionalized piperidines required for the synthesis of these inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Substituted piperidines are central to the structure of many dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. beilstein-journals.orgnih.govnih.gov The aminopiperidinyl moiety, accessible from this compound, is a common feature in these inhibitors. beilstein-journals.org

Precursor to Compounds with Potential Therapeutic Value

The chemical space accessible from this compound has led to the discovery of compounds with a range of potential therapeutic applications.

Anticancer Agents: The piperidine core is a privileged scaffold in the design of anticancer agents. nih.gov Derivatives of this compound have been incorporated into novel benzopyrone derivatives that have shown growth inhibition against various cancer cell lines. nih.gov

Antiviral Compounds: N-substituted piperidines have been investigated for their antiviral properties. nih.govnih.gov The functional handles introduced from this compound allow for the synthesis of diverse libraries of piperidine derivatives for screening against various viral targets.

The following table summarizes the therapeutic areas where derivatives of this compound have shown potential:

Therapeutic AreaTarget Class/Compound TypeReference
OncologyProtein Kinase B (Akt) Inhibitors chemicalbook.com
Autoimmune DiseasesJanus Kinase (JAK) Inhibitors mdpi.comnih.gov
DiabetesDipeptidyl Peptidase-4 (DPP-4) Inhibitors beilstein-journals.orgnih.govnih.gov
OncologyBenzopyrone Derivatives nih.gov
Infectious DiseasesN-substituted Piperidines nih.govnih.gov

Utility in Drug Discovery and Development Processes

This compound serves as a pivotal building block in the intricate process of drug discovery and development. Its unique structural features, comprising a piperidine core, a nitrile group, and a benzyl carbamate protecting group, render it a versatile intermediate for the synthesis of a diverse array of complex molecules with therapeutic potential. The strategic importance of this compound lies in its capacity to introduce the 4-cyanopiperidine (B19701) scaffold into nascent drug candidates, a moiety frequently associated with desirable pharmacological properties.

The piperidine ring is a "privileged structure" in medicinal chemistry, meaning it is a common feature in many known drugs and bioactive molecules, particularly those targeting the central nervous system (CNS). The benzyl carbamate group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions during multi-step syntheses, yet it can be readily removed under specific conditions to allow for further functionalization. The cyano group is a particularly valuable functional handle; it can be transformed into a variety of other functionalities, such as primary amines, carboxylic acids, or tetrazoles, which are crucial for establishing interactions with biological targets.

A Key Intermediate for Bioactive Scaffolds

In the synthesis of novel therapeutic agents, this compound is frequently employed as a key intermediate to construct more elaborate molecular architectures. The 4-cyanopiperidine core is a prevalent feature in a range of biologically active compounds, and this reagent provides a reliable and efficient means of incorporating this structural motif.

For instance, the synthesis of potent and selective inhibitors of various enzyme classes often relies on piperidine-based scaffolds to orient functional groups correctly within the enzyme's active site. The versatility of the cyano group allows for its conversion into different pharmacophoric elements that can be tailored to interact with specific residues in the target protein.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a significant class of drug targets, particularly in oncology, and the development of small molecule inhibitors for these enzymes is an area of intense research. The 4-aminopiperidine scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction in the hinge region of the kinase domain.

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the utility of closely related analogues is well-established. For example, tert-butyl 4-cyanopiperidine-1-carboxylate, a similar N-protected cyanopiperidine, is a known reactant in the synthesis of Protein Kinase B (Akt) inhibitors. acs.org In these syntheses, the cyano group is typically reduced to a primary amine, which then serves as a crucial pharmacophoric element for kinase inhibition. The benzyl-protected version offers an alternative protecting group strategy with different cleavage conditions, providing synthetic chemists with greater flexibility in designing complex synthetic routes.

The general synthetic strategy often involves the initial construction of the core piperidine structure, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The following table illustrates the potential role of this compound in the generalized synthesis of a hypothetical kinase inhibitor.

StepReactionRole of this compound DerivativeResulting Functional Group
1Alkylation or ArylationCore scaffold providerIntroduction of diversity elements
2Reduction of NitrilePrecursor to the key amine pharmacophorePrimary amine (-CH2NH2)
3DeprotectionRemoval of the benzyl carbamate groupSecondary amine (piperidine NH)
4Further FunctionalizationSite for attachment of other pharmacophoric groupsFinal kinase inhibitor

Role in the Development of GPCR Ligands

G protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets. nih.gov Ligands that modulate GPCR activity are used to treat a wide range of diseases. The piperidine scaffold is a common structural motif in many GPCR ligands, where it often serves as a central scaffold to position key interacting groups.

The versatility of this compound makes it an attractive starting material for the synthesis of novel GPCR ligands. The cyano group can be elaborated into various functionalities capable of interacting with specific residues in the GPCR binding pocket. Furthermore, the piperidine nitrogen, once deprotected, can be functionalized with different substituents to modulate the ligand's affinity, selectivity, and signaling bias.

Utility in Synthesizing Other Bioactive Molecules

The application of this compound extends beyond kinase inhibitors and GPCR ligands. The 4-cyanopiperidine scaffold is a component of various other classes of bioactive molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV), which are used in the treatment of type 2 diabetes. nih.govoatext.comresearchgate.net

In the synthesis of certain DPP-IV inhibitors, N-protected piperidine derivatives are crucial intermediates. mdpi.com For example, the synthesis of some DPP-IV inhibitors involves the use of 1-benzyl-3-carbethoxy-4-piperidone, highlighting the utility of the N-benzyl piperidine motif in this context. mdpi.com this compound provides an alternative and versatile starting point where the cyano group can be transformed into the necessary amine functionality that is characteristic of many DPP-IV inhibitors.

The following table summarizes the key transformations of the cyano group in this compound and their potential applications in the synthesis of different classes of bioactive molecules.

Functional Group TransformationResulting MoietyPotential Therapeutic Target ClassExample Application
Nitrile ReductionAminomethylpiperidineKinases, GPCRsFormation of key hydrogen bonding interactions
Nitrile HydrolysisPiperidine-4-carboxylic acidVarious enzymes, receptorsIntroduction of a charged group for salt-bridge interactions
[2+3] Cycloaddition4-(Tetrazol-5-yl)piperidineGPCRs, other targetsCarboxylic acid bioisostere

Derivatives and Analogues of Benzyl 4 Cyanopiperidine 1 Carboxylate

Structural Modifications and Their Synthetic Accessibility

The synthetic versatility of the benzyl (B1604629) 4-cyanopiperidine-1-carboxylate framework allows for systematic modifications at several key positions. These alterations are fundamental in exploring the chemical space around this scaffold.

Exploration of Substituents on the Piperidine (B6355638) Ring

The piperidine ring is a primary site for structural diversification. Introducing substituents at various positions on this saturated heterocycle can significantly alter the molecule's steric and electronic properties. Synthetic methodologies have been developed to access piperidines with substituents at the C-2, C-3, and C-4 positions.

For instance, the synthesis of cis-2,3-diarylpiperidines has been achieved through a palladium-catalyzed cross-coupling reaction between aryl halides and endocyclic 1-azallyl anions, which are derived from the in situ deprotonation of 2-aryl-1-piperideines nih.gov. This approach provides a concise route to previously challenging 3-arylpiperidine structures nih.gov. Other established methods, though often requiring more steps or costly reagents, include the de novo synthesis of the piperidine ring from linear precursors or the catalytic hydrogenation of 3-arylpyridines nih.gov.

Furthermore, 4,4-disubstituted piperidines are valuable intermediates. One approach to their synthesis involves a 1,4-Grignard addition to an N-protected cyanoacetate, followed by decarboxylation tandfonline.com. This highlights the possibility of introducing a second substituent at the C-4 position, alongside the cyano group.

Variations in the Carboxylate Protecting Group

The N-benzyl group of the parent compound is a carbamate (B1207046) protecting group that plays a critical role in modulating the reactivity of the piperidine nitrogen. The choice of this protecting group is crucial for the synthetic route and the stability of the intermediate. A wide variety of alternative protecting groups can be employed, each with distinct characteristics and cleavage conditions.

The most common analogue in this class is the tert-butoxycarbonyl (Boc) protected version, 1-Boc-4-cyanopiperidine. guidechem.comchemicalbook.comnih.gov The Boc group is favored for its stability under many reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) google.com. Its synthesis is typically achieved by reacting 4-cyanopiperidine (B19701) with di-tert-butyl dicarbonate (Boc₂O) researchgate.net.

Other N-protecting groups used in the synthesis of related piperidine derivatives include:

Carboxybenzyl (Cbz): Similar to the benzyl carboxylate, this group is introduced using benzyl chloroformate. It is typically removed by hydrogenolysis, a condition that might not be compatible with other functional groups like chloroarenes tandfonline.com.

Trifluoroacetyl: This group is introduced via trifluoroacetic anhydride. Its subsequent removal requires hydrolysis with a base like potassium carbonate google.com.

The selection of the protecting group is a strategic decision in a multi-step synthesis, as it must be orthogonal to other functional groups present in the molecule and stable to the reaction conditions employed in subsequent steps.

Table 1: Common N-Protecting Groups for 4-Cyanopiperidine and Their Cleavage Conditions

Protecting Group Abbreviation Reagent for Introduction Common Cleavage Conditions
Benzyl Carbamate Cbz or Z Benzyl Chloroformate H₂, Pd/C (Hydrogenolysis)
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate Trifluoroacetic Acid (TFA)
Trifluoroacetyl TFA Trifluoroacetic anhydride K₂CO₃ (Base Hydrolysis)

Introduction of Additional Functional Groups

Beyond simple substitution, the introduction of diverse functional groups onto the benzyl 4-cyanopiperidine-1-carboxylate scaffold expands its utility as a synthetic building block. This can be achieved by either starting with a functionalized piperidine core or by modifying the existing structure.

An important class of analogues involves substitution at the C-4 position, creating 4-cyano-4-substituted piperidines. For example, 4-cyano-4-phenylpiperidine is a well-known derivative used as a reactant for synthesizing various biologically active compounds . The synthesis of such compounds can involve the reaction of 1-benzyl-4-cyano-4-t-aminopiperidines with organometallic reagents acs.org.

The introduction of bulky groups at the 4-position of piperidinyl glycine moieties has also been explored to improve the properties of resulting compounds in medicinal chemistry contexts nih.gov. These synthetic strategies often begin with a different piperidine precursor, such as a piperidone, which is then elaborated to introduce the desired functionality alongside the cyano group.

Synthetic Strategies for Advanced Analogues

The construction of more complex analogues requires sophisticated synthetic strategies that allow for precise control over the formation of new bonds and the transformation of existing functional groups.

Alkylation and Arylation Reactions of the Piperidine Core

Direct C-H functionalization of the piperidine ring is a powerful tool for creating advanced analogues. These reactions allow for the introduction of alkyl and aryl groups at specific positions.

Alkylation: The α-position (C-2) of N-alkyl piperidines can be selectively functionalized. One method involves the regioselective formation of an endo-cyclic iminium ion from the corresponding N-oxide, which is then trapped in a one-pot process by various carbon-based nucleophiles. This has been used to introduce methyl, trifluoromethyl, and hydroxymethyl groups at the C-2 position of N-benzyl piperidine acs.org. Alkylation studies on polyhydroxylated cyano-piperidine scaffolds have also been conducted, demonstrating that the outcome of alkylation at a position alpha to both the nitrogen and the cyano group is highly dependent on adjacent substituents and steric hindrance researchgate.net.

Arylation: Several methods exist for the arylation of the piperidine core:

Palladium-catalyzed C(sp³)–H arylation: Using directing groups, such as amides derived from dimethylaminoquinoline, palladium catalysts can effect the arylation of unactivated C-4 positions acs.org.

Cobalt-catalyzed cross-coupling: N-Boc-4-iodopiperidine can be arylated using aryl Grignard reagents in the presence of a cobalt catalyst, providing a route to 4-arylpiperidines nih.gov. Similarly, N-Boc-3-iodopiperidine can be converted to 3-arylpiperidines nih.gov.

Directed C-2 Arylation: N-(pyridin-2-yl)piperidines can undergo direct arylation at the C-2 position using aryl boronates, catalyzed by transition metals researchgate.net.

Table 2: Selected Methods for Alkylation and Arylation of the Piperidine Core

Reaction Type Position Method Key Reagents
α-Alkylation C-2 Iminium ion trapping N-oxide, TMSOTf, Alkyl iodide
γ-Arylation C-4 Directed C-H activation Pd catalyst, Dimethylaminoquinoline amide directing group, Aryl halide
Arylation C-4 Cross-coupling Co catalyst, N-Boc-4-iodopiperidine, Aryl Grignard reagent
Arylation C-3 Cross-coupling Co catalyst, N-Boc-3-iodopiperidine, Aryl Grignard reagent
α-Arylation C-2 Directed C-H activation Pd catalyst, N-(pyridin-2-yl) directing group, Aryl boronate

Functional Group Transformations on the Cyano Moiety and Benzyl Group

The cyano and benzyl groups are not merely passive components of the molecule; they are functional handles that can be transformed to generate further diversity.

Transformations of the Cyano Moiety: The cyano group is a versatile precursor to several other important functional groups.

Hydrolysis: Under acidic conditions (e.g., 10 M HCl at 70 °C), the nitrile can be hydrolyzed to a carboxylic acid researchgate.net. It can also be converted to a primary amide. The synthesis of 4-cyanopiperidine itself often starts from the dehydration of isonipecotamide (piperidine-4-carboxamide) using reagents like phosphorus oxychloride or thionyl chloride, demonstrating the reversibility of this transformation google.com.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Transformations of the Benzyl Group: The N-benzyl group serves as both a protecting group and a point for modification.

Deprotection (Debenzylation): The benzyl group can be removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This reaction cleaves the C-N bond, yielding the secondary amine (piperidine). This is a standard transformation in peptide and heterocyclic chemistry biosynth.com.

Modification of the Phenyl Ring: While less common for this specific scaffold, the phenyl ring of the benzyl group could theoretically undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents such as nitro, halogen, or alkyl groups, provided the rest of the molecule is stable to the reaction conditions.

These transformations significantly increase the synthetic potential of this compound and its analogues, allowing access to a vast chemical space from a single, versatile starting material.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling of Benzyl (B1604629) 4-cyanopiperidine-1-carboxylate and its Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering deep insights into the structural, electronic, and reactive properties of molecules. For Benzyl 4-cyanopiperidine-1-carboxylate and its derivatives, these computational approaches provide a powerful means to understand their behavior at a molecular level, guiding the design of new compounds with enhanced properties and predicting their potential applications.

Molecular modeling encompasses a range of techniques, from quantum mechanics to atomistic and coarse-grained simulations, which can be applied to investigate molecular interactions at various levels of detail. nih.gov These methods are particularly useful in drug discovery for predicting how a ligand might interact with a biological target. researchgate.net

Quantum chemical calculations are a cornerstone of computational chemistry, enabling the detailed analysis of reaction mechanisms. researchgate.net These calculations can be used to explore potential energy surfaces, identify transition states, and determine the activation energies of chemical reactions. nih.govnih.gov This information is crucial for understanding reaction kinetics and selectivity.

For instance, Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of molecules and their interactions. researchgate.net In the context of nitrile-containing compounds, quantum mechanistic investigations can elucidate the pathways of reactions such as cycloadditions. nih.gov By calculating the Gibbs free energy of activation, researchers can predict the most favorable reaction pathways. acs.org

The Artificial Force Induced Reaction (AFIR) method is a powerful technique for exploring reaction pathways from an equilibrium structure using virtual forces in quantum chemical calculations. nih.gov This method can help in the comprehensive exploration of chemical reaction pathways and, when combined with kinetic simulations, can predict the yields of all possible reaction products. nih.gov

Table 1: Theoretical Approaches in Reaction Pathway Analysis

Computational Method Application in Studying this compound Reference
Density Functional Theory (DFT) Analysis of electronic properties and reaction mechanisms involving the nitrile group. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations Tracing reaction pathways starting from the transition state structure. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly valuable in drug design for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric, electrostatic, and hydrophobic properties of a molecule influence its activity. researchgate.netpreprints.org These models can be used to predict the biological activities of new compounds and to guide the design of more potent molecules. researchgate.netnih.gov

For piperidine (B6355638) derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various biological targets. nih.gov These studies have highlighted the importance of specific structural features for biological activity and have been used to design new derivatives with improved potency. nih.gov

Table 2: Key Computational Techniques in Drug Design

Technique Purpose Relevance to this compound Reference
Molecular Docking Predicts the binding orientation and affinity of a ligand to a receptor. Understanding potential interactions of its derivatives with biological targets. researchgate.netresearchgate.net
3D-QSAR (CoMFA/CoMSIA) Relates the 3D properties of molecules to their biological activity. Guiding the design of derivatives with enhanced biological activity. researchgate.netpreprints.org

Emerging Synthetic Methodologies for Related Compounds

The synthesis of highly functionalized piperidine rings is a significant area of research due to their prevalence in pharmaceuticals and biologically active compounds. researchgate.net Modern synthetic chemistry is continuously evolving, with a focus on developing more efficient, selective, and environmentally friendly methods.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. manchester.ac.uk This methodology has found applications in the synthesis of heterocycles, including those containing nitrile groups. manchester.ac.ukmanchester.ac.uk

Photoredox catalysis can be used to generate radical intermediates, which can then participate in various bond-forming reactions. nih.gov For instance, photoredox-mediated reactions have been developed for the synthesis of fluorinated piperidines and for the α-amino C–H arylation of piperidine derivatives. manchester.ac.uknih.govbeilstein-journals.org These methods offer new avenues for the functionalization of the piperidine scaffold.

The integration of photoredox catalysis with enzymatic processes presents an innovative approach for the synthesis of complex molecules. manchester.ac.uk For example, nitrilase enzymes can be combined with photoredox catalysis to convert organonitriles into valuable fluorinated compounds. manchester.ac.uk

There is a growing emphasis on the development of "green" synthetic methodologies that minimize waste, use less hazardous substances, and are more energy-efficient. nih.gov For the synthesis of piperidine derivatives, several environmentally benign approaches have been reported.

These include the use of non-toxic catalysts such as iron, reactions initiated by water, and solvent-free reaction conditions. nih.gov One-pot, multi-component reactions (MCRs) are particularly attractive from a green chemistry perspective as they can generate complex molecules in a single step, reducing the number of purification steps and the amount of waste generated. researchgate.net For example, a one-pot, five-component synthesis of highly functionalized piperidines has been developed using acetic acid as a catalyst and solvent. researchgate.net

Potential for Novel Applications in Bioactive Molecule Synthesis

The piperidine ring is a key structural motif found in a vast number of natural products and synthetic pharmaceuticals. researchgate.netnih.gov this compound, with its versatile functional groups, serves as a valuable building block for the synthesis of more complex and potentially bioactive molecules.

The cyano group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, and amides, providing access to a wide range of piperidine derivatives. google.comchemicalbook.com The benzyl carbamate (B1207046) protecting group can be readily removed to allow for further functionalization at the nitrogen atom.

The synthesis of functionalized piperidines is of great interest for the development of new therapeutic agents. nih.govwhiterose.ac.uk For example, piperidine derivatives have been investigated as inhibitors of various enzymes and as ligands for receptors in the central nervous system. researchgate.netnih.gov The ability to synthesize a diverse library of compounds based on the this compound scaffold opens up possibilities for the discovery of new drug candidates.

Design of Inhibitors Targeting Specific Biological Pathways

This compound serves as a pivotal scaffold in medicinal chemistry for the design and synthesis of inhibitors targeting specific biological pathways. The inherent structural features of the piperidine ring, combined with the reactivity of the cyano group and the protective nature of the benzyl carboxylate, make it a versatile starting material for generating diverse molecular architectures.

Researchers utilize this compound as a foundational building block to create libraries of potential inhibitors for various enzymes and receptors. The cyano group can be chemically transformed into a wide array of functional groups, such as amines, amides, or carboxylic acids, which can then interact with the active sites of biological targets. The benzyl carboxylate group provides temporary protection of the piperidine nitrogen, allowing for selective modifications at the 4-position. This protecting group can be readily removed under specific conditions to allow for further derivatization at the nitrogen atom, enabling the exploration of structure-activity relationships (SAR).

One area of focus has been the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes treatment. The piperidine core of this compound is a common motif in many DPP-IV inhibitors. By modifying the cyano group and substituting the benzyl protecting group with other moieties, chemists can fine-tune the potency and selectivity of these inhibitors.

Furthermore, derivatives of the 4-cyanopiperidine (B19701) scaffold have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. MenA is a key enzyme in the menaquinone biosynthetic pathway, which is essential for the survival of the bacterium. The development of potent MenA inhibitors represents a promising strategy for new anti-tuberculosis therapies. The piperidine scaffold allows for the strategic placement of substituents that can optimize binding to the MenA active site and improve pharmacokinetic properties.

The following table summarizes examples of inhibitor classes that can be synthesized using the 4-cyanopiperidine scaffold, highlighting its versatility.

Target ClassBiological PathwayPotential Therapeutic Area
Dipeptidyl Peptidase IV (DPP-IV) InhibitorsIncretin hormone regulationType 2 Diabetes
MenA InhibitorsMenaquinone biosynthesisTuberculosis
Protein Kinase B InhibitorsPI3K/Akt signaling pathwayCancer
GlyT1 InhibitorsGlycine transportSchizophrenia

Development of New Therapeutic Agents

The structural motif of this compound is a cornerstone in the development of novel therapeutic agents, particularly in the field of analgesics. The 4-anilinopiperidine structure, which can be derived from 4-cyanopiperidine precursors, is the core of several potent synthetic opioids, including fentanyl and its analogues.

An efficient synthesis for key intermediates of next-generation narcotic analgesics, such as remifentanil, has been developed starting from the related compound 1-benzylpiperidin-4-one. This synthesis involves a Strecker-type condensation to introduce the cyano group, which is then further elaborated. This compound represents a more advanced intermediate where the piperidine nitrogen is already protected, offering a streamlined route to these complex molecules.

The development of new therapeutic agents from this scaffold involves several key steps:

Modification of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for introducing various side chains that can modulate the pharmacological activity.

Derivatization of the Piperidine Nitrogen: After removal of the benzyl carboxylate protecting group, the secondary amine can be alkylated or acylated to introduce substituents that are crucial for receptor binding and selectivity.

Stereochemical Control: For many therapeutic targets, the stereochemistry of the piperidine ring and its substituents is critical for activity. Synthetic strategies are often designed to control the stereochemical outcome of the reactions.

The research in this area is focused on developing new analgesics with improved therapeutic profiles, such as reduced respiratory depression and lower addiction potential, compared to existing opioids. The versatility of the this compound scaffold allows for systematic modifications to explore the structure-activity relationships and optimize the desired pharmacological properties.

The table below outlines the progression from the basic scaffold to a key class of therapeutic agents.

Starting ScaffoldKey Intermediate ClassTherapeutic Agent Class
This compound4-Anilino-4-carboxypiperidinesSynthetic Opioid Analgesics

Industrial Scale-Up Considerations for Pharmaceutical Production

The successful transition of a therapeutic agent from laboratory-scale synthesis to industrial production hinges on the development of a robust, efficient, and scalable manufacturing process. For pharmaceuticals derived from this compound, a primary consideration is the large-scale production of its core precursor, 4-cyanopiperidine.

Historically, the preparation of 4-cyanopiperidine has been fraught with challenges, including low yields and complex purification procedures. For instance, early methods involving the dehydration of piperidine-4-carboxamide (isonipecotamide) with reagents like phosphorus oxychloride resulted in yields as low as 29.7% and required laborious extractions. google.com Another method using trifluoroacetic anhydride gave a similarly low yield of 27.1% and involved multiple reaction steps. google.com Such low efficiencies are not viable for industrial-scale production.

More recent innovations have focused on developing improved, cost-effective, and high-yield processes for the synthesis of 4-cyanopiperidine hydrochloride, a stable salt of 4-cyanopiperidine. One patented method describes the dehydration of isonipecotamide using thionyl chloride in the presence of a catalyst, followed by a straightforward isolation procedure that provides the product in high yield and purity. google.com This process avoids the need for extensive extractions and distillations, making it more amenable to large-scale manufacturing.

The key improvements in the industrial synthesis of 4-cyanopiperidine hydrochloride are summarized in the table below.

MethodDehydrating AgentYieldKey Advantages for Scale-Up
Early Method google.comPhosphorus Oxychloride29.7%-
Early Method google.comTrifluoroacetic Anhydride27.1%-
Improved Patented Method google.comThionyl Chloride/CatalystHighSimple isolation, high purity, avoids complex workup

Once 4-cyanopiperidine hydrochloride is produced on a large scale, the subsequent step is the introduction of the benzyl carboxylate protecting group to form this compound. This is typically achieved by reacting the 4-cyanopiperidine with benzyl chloroformate under basic conditions. The optimization of this step for industrial production would focus on factors such as solvent selection, reaction temperature, and purification methods to ensure high throughput and minimize waste.

Further considerations for the industrial scale-up of processes involving this compound include:

Process Safety: A thorough evaluation of the reaction conditions and reagents to ensure safe handling on a large scale.

Cost of Goods: Sourcing of raw materials at a competitive price and optimization of reaction conditions to maximize yield and minimize energy consumption.

Regulatory Compliance: Adherence to Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final pharmaceutical product.

Q & A

Q. What synthetic routes are recommended for Benzyl 4-cyanopiperidine-1-carboxylate?

  • Methodological Answer : A plausible route involves starting with 4-piperidone derivatives. For example, introduce the cyano group via nucleophilic substitution using KCN or NaCN under acidic conditions, followed by protection with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. A similar approach was used for synthesizing Benzyl 4-(benzylamino)piperidine-1-carboxylate, where N-Cbz-4-piperidone reacted with benzylamine (89% yield) . Optimize reaction time and temperature (e.g., 0–25°C, 12–24 hours) to minimize side reactions. Purify via column chromatography (hexane/ethyl acetate gradients) and confirm purity using HPLC.

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical safety goggles .
  • First Aid : For skin contact, wash immediately with soap and water (15+ minutes); for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : Use ¹H NMR (CDCl₃, 400 MHz) to identify the benzyl aromatic protons (δ 7.2–7.4 ppm) and the piperidine backbone. The cyano group’s carbon appears at ~120 ppm in ¹³C NMR .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 275.3 for C₁₆H₂₁N₂O₂).
  • HPLC : Use a C18 column (ACN/water mobile phase) to assess purity (>95% ideal) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyano group?

  • Methodological Answer : Test solvents (DMF vs. THF), catalysts (e.g., phase-transfer catalysts like TBAB), and cyanide sources (e.g., TMSCN for milder conditions). For example, in related piperidine derivatives, substituting NaCN with TMSCN increased yields from 70% to 85% under reflux . Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for the cyano-substituted carbon and adjacent protons.
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian 16) .
  • X-ray Crystallography : If crystals are obtainable, use SHELXL (for refinement) and Mercury (for packing analysis) to confirm stereochemistry .

Q. What computational methods predict the compound’s reactivity and stability?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The cyano group’s electron-withdrawing effect may increase reactivity at the piperidine nitrogen.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study hydrolysis pathways .

Q. How to assess ecological toxicity when data is unavailable?

  • Methodological Answer : Use in silico tools like ECOSAR or TEST to predict acute aquatic toxicity. For example, analogs like Benzyl 4-aminopiperidine-1-carboxylate show moderate bioaccumulation potential (logP ~2.5), suggesting similar behavior for the cyano derivative . Conduct Daphnia magna acute toxicity assays (EC₅₀) as a preliminary screen.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.